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Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first identified for its potent

antifungal properties.[1] Subsequent research revealed its significant immunosuppressive and

anti-proliferative activities, leading to its clinical use in preventing organ transplant rejection and

in certain cancer therapies.[2][3] The primary mechanism of action for rapamycin and its

derivatives is the inhibition of the mammalian target of rapamycin (mTOR), a crucial

serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[3] 7-O-
Demethyl rapamycin is a key derivative and impurity of rapamycin, sharing its core structure

and biological activities.[2][4] This technical guide provides an in-depth exploration of the

discovery, origin, and characterization of 7-O-Demethyl rapamycin and its parent compound,

rapamycin, tailored for researchers and professionals in drug development.

Discovery and Origin
Discovery of Rapamycin
The story of rapamycin began in 1964 with a Canadian medical expedition to Easter Island,

known locally as Rapa Nui.[1][5] A microbiologist named Georges Nógrády collected soil

samples from the island.[1] These samples were later provided to scientists at Ayerst

Pharmaceuticals (now part of Pfizer).[1] In 1975, researchers at Ayerst reported the isolation of

a new antifungal compound from the bacterium Streptomyces hygroscopicus found in one of

these soil samples.[1] In homage to the island of its origin, the compound was named

rapamycin.[1] Initially characterized by its potent activity against fungi like Candida albicans, its
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immunosuppressive properties were later discovered, paving the way for its development as a

clinical therapeutic.[1][2]

Origin of 7-O-Demethyl Rapamycin
7-O-Demethyl rapamycin, also known as 7-O-Desmethyl Sirolimus or Novolimus, is primarily

recognized as an impurity and derivative of rapamycin.[2] While it can be found in fermentation

broths of rapamycin-producing organisms, a specific method for its directed production has

also been developed. A patented method describes the use of Actinoplanes species for the

preparation of 7-O-demethylated rapamycin through fermentation.[6] This process allows for

the targeted biosynthesis of this derivative, providing a source of the material for research and

as a reference standard for impurity analysis in rapamycin production.[6]

Biosynthesis and Chemical Properties
Rapamycin's complex macrocyclic structure is synthesized by a large, multifunctional enzyme

system. The core of the molecule is assembled by a type I modular polyketide synthase (PKS)

and a nonribosomal peptide synthetase (NRPS) system.[7] The biosynthesis is initiated with a

shikimate-derived starter unit, 4,5-dihydroxycyclohex-1-ene-carboxylic acid (DHCHC).[7] The

linear polyketide chain is then elongated and subsequently condensed with L-pipecolate, an

amino acid derived from L-lysine, before the macrocycle is closed.[7] A series of post-PKS

tailoring steps, including oxidations and methylations, complete the synthesis of the final

rapamycin molecule.[7]

Table 1: Chemical Properties of Rapamycin and 7-O-Demethyl Rapamycin

Property Rapamycin 7-O-Demethyl Rapamycin

Molecular Formula C₅₁H₇₉NO₁₃ C₅₀H₇₇NO₁₃[8]

Molecular Weight 914.17 g/mol 900.15 g/mol [8][9]

CAS Number 53123-88-9 151519-50-5[9]

Synonyms Sirolimus, Rapamune
7-O-Desmethyl Sirolimus,

Novolimus[2]

Mechanism of Action: The mTOR Signaling Pathway
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Rapamycin and its derivatives exert their biological effects by inhibiting the mTOR signaling

pathway.[3] This pathway is a central regulator of cellular and organismal physiology,

integrating signals from growth factors, nutrients, and cellular energy status.[10] mTOR

functions within two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR

Complex 2 (mTORC2).[10]

Rapamycin's action is indirect; it first forms a high-affinity complex with the intracellular protein

FK506-binding protein 12 (FKBP12).[2][11] This rapamycin-FKBP12 complex then binds to the

FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically and allosterically inhibiting

the activity of mTORC1.[1][11] mTORC1 is acutely sensitive to rapamycin, while mTORC2 is

generally considered insensitive to acute rapamycin treatment, although it can be inhibited by

chronic exposure in some cell types.[3]

The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors,

including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1

(4E-BP1).[3] This leads to the suppression of protein synthesis and cell growth, which underlies

rapamycin's immunosuppressive and anti-proliferative effects.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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